3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile
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Overview
Description
3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile is a chemical compound with the CAS Number: 1824274-76-1 . It has a molecular weight of 254.04 . The IUPAC name for this compound is 2-(3,4-dichloro-5-(trifluoromethyl)phenyl)acetonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H4Cl2F3N/c10-7-4-5(1-2-15)3-6(8(7)11)9(12,13)14/h3-4H,1H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Polymer and Material Science Applications
Polymerization Initiator : The compound plays a role in polymerization processes, as studied in the complexation of some trifluoromethanesulphonates by their conjugate acid in dichloromethane and acetonitrile. This research highlights the utility of such compounds in initiating polymerizations of ethylenic monomers, demonstrating their importance in developing new polymeric materials (Souverain et al., 1980).
Electrochemical Applications : The electrochemical reduction of aryldiazonium salts on iron electrodes in acetonitrile, leading to the attachment of aryl groups to the iron surface, showcases another facet of its applications. This method has implications for creating covalently bonded organic layers on metal surfaces, influencing materials' corrosion resistance properties (Chaussé et al., 2002).
Material Functionalization : The orthometalation of primary amines, including reactions with benzylamines and phenylethylamine in acetonitrile, leads to the formation of orthometalated complexes. These findings are crucial for understanding how to modify and functionalize materials at a molecular level, offering pathways to new material properties (Vicente et al., 1997).
Future Directions
Properties
IUPAC Name |
2-[3,4-dichloro-5-(trifluoromethyl)phenyl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2F3N/c10-7-4-5(1-2-15)3-6(8(7)11)9(12,13)14/h3-4H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMPMRZMPUAPCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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